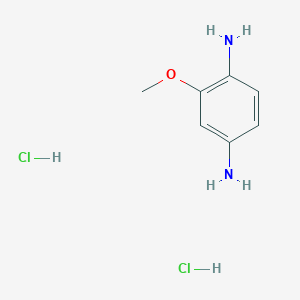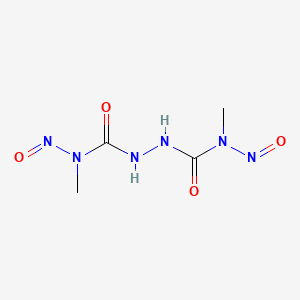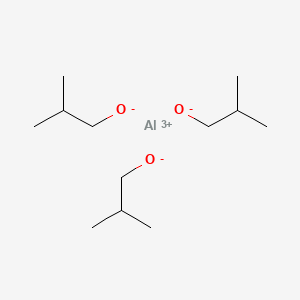
Aluminium 2-methylpropanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium 2-methylpropanolate can be synthesized through the reaction of aluminium metal with 2-methylpropanol (isobutanol) in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and involves heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of aluminium alkoxides as intermediates. The process includes the controlled addition of 2-methylpropanol to aluminium alkoxides, followed by purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Aluminium 2-methylpropanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Hydrolysis: In the presence of water, this compound hydrolyzes to produce aluminium hydroxide and 2-methylpropanol.
Substitution: It can participate in substitution reactions where the alkoxide groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as oxygen or hydrogen peroxide.
Hydrolysis: Occurs readily in the presence of moisture or water.
Substitution: Involves the use of various ligands and appropriate solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Aluminium oxide.
Hydrolysis: Aluminium hydroxide and 2-methylpropanol.
Substitution: Various aluminium complexes depending on the ligands used.
Scientific Research Applications
Aluminium 2-methylpropanolate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organoaluminium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in polymerization reactions .
Mechanism of Action
The mechanism of action of aluminium 2-methylpropanolate involves its ability to form stable complexes with various substrates. This property allows it to act as a catalyst in numerous chemical reactions. The molecular targets and pathways involved include the coordination of the aluminium center with electron-rich sites on the substrates, facilitating the desired chemical transformations .
Comparison with Similar Compounds
- Aluminium tri-sec-butoxide
- Aluminium tri-tert-butoxide
- Aluminium triethoxide
Comparison: Aluminium 2-methylpropanolate is unique due to its specific alkoxide group, which imparts distinct reactivity and stability compared to other aluminium alkoxides. For instance, aluminium tri-sec-butoxide and aluminium tri-tert-butoxide have different steric and electronic properties, affecting their reactivity and applications. Aluminium triethoxide, on the other hand, has a simpler structure and is used in different contexts .
Properties
CAS No. |
3453-79-0 |
|---|---|
Molecular Formula |
C12H27AlO3 |
Molecular Weight |
246.32 g/mol |
IUPAC Name |
aluminum;2-methylpropan-1-olate |
InChI |
InChI=1S/3C4H9O.Al/c3*1-4(2)3-5;/h3*4H,3H2,1-2H3;/q3*-1;+3 |
InChI Key |
DAOVYDBYKGXFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Al+3] |
Related CAS |
78-83-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


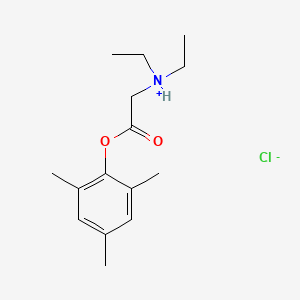
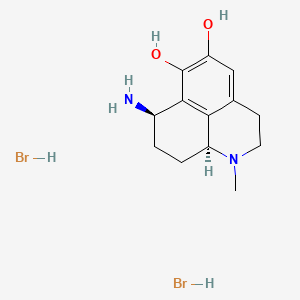

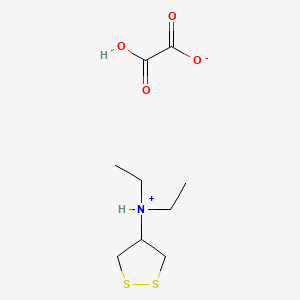
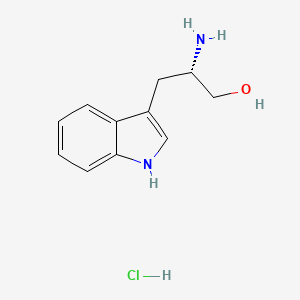
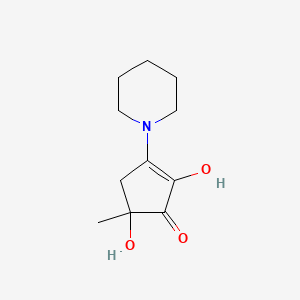
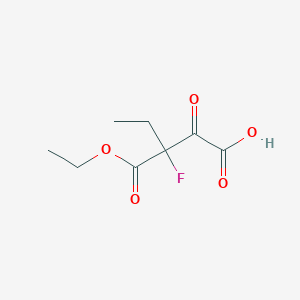

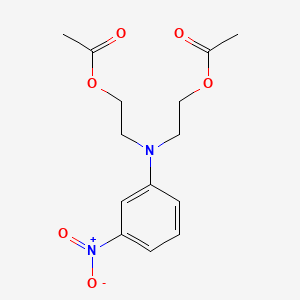

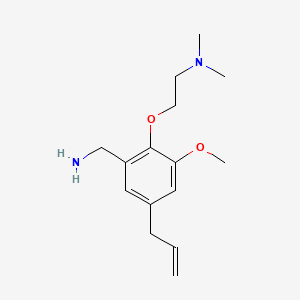
![3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine](/img/structure/B15343633.png)
